molecular formula C7H10ClN3O2 B1290016 2-(Aminomethyl)-4-nitroaniline hydrochloride CAS No. 863771-09-9

2-(Aminomethyl)-4-nitroaniline hydrochloride

Cat. No. B1290016
CAS RN: 863771-09-9
M. Wt: 203.62 g/mol
InChI Key: PSEPJUDHODRVBE-UHFFFAOYSA-N
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Description

The compound 2-(Aminomethyl)-4-nitroaniline hydrochloride, closely related to 2-amino-4-nitroaniline, exhibits intriguing properties due to its crystallization in a noncentrosymmetric space group. This characteristic endows it with significant potential for second-order nonlinear optical (NLO) properties in the bulk form. The compound's structure in the solid state has been confirmed to have a quinoide-like configuration, which contrasts with its aromatic configuration in the excited state as indicated by UV and theoretical data. The charge-transfer band observed in UV-vis spectral studies shows considerable shifts, which are indicative of a high molecular first hyperpolarizability. This property is further supported by calculations that predict strong NLO properties at the molecular level .

Synthesis Analysis

The synthesis of derivatives of nitroaniline compounds, such as 2-methyl-4-nitroaniline, involves using precursors like 2-totuidine, with acetic acid as an N-acylation agent and mixed acid as a nitration agent, followed by hydrochloric acid hydrolysis. The reaction conditions, such as temperature and molar ratios, are critical for optimizing yields. For instance, the synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline achieved yields of 27.72% and 44.75%, respectively, under optimal conditions . Although not directly related to 2-(Aminomethyl)-4-nitroaniline hydrochloride, these studies provide insight into the synthesis strategies that could be adapted for related compounds.

Molecular Structure Analysis

The molecular and crystal structures of nitroaniline derivatives have been extensively studied. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing that these structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, forming layered arrangements with dimeric motifs. The molecular structures have been confirmed using both X-ray studies and DFT calculations, which also provide vibrational wavenumbers for further analysis . These findings are relevant to understanding the molecular structure of 2-(Aminomethyl)-4-nitroaniline hydrochloride, as they highlight the importance of hydrogen bonding and the potential for complex formation.

Chemical Reactions Analysis

The reactivity of nitroaniline compounds can lead to the formation of various derivatives through reactions with other chemicals. For instance, the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene in an aqueous alkaline medium, in the presence of a phase-transfer catalyst, results in the synthesis of 4-amino-3,4'-dinitrodiphenyl sulfide. The optimal conditions for this synthesis have been explored, which is crucial for the isolation of the desired product . These types of reactions demonstrate the versatility of nitroaniline compounds in chemical synthesis and their potential for forming complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular and crystal structures. For example, the complex of 2-methyl-4-nitroaniline with trichloroacetic acid forms with proton transfer, resulting in a crystal built up of protonated 2-methyl-4-nitroanilinium cations, trichloroacetate anions, and neutral trichloroacetic acid molecules. The vibrational properties of this complex have been studied using FTIR, FT-Raman, and far-infrared spectral studies, complemented by quantum chemical studies using DFT methods. These investigations provide detailed insights into the vibrational assignments, structural parameters, energies, thermodynamic parameters, and NBO charges of the complex . Such detailed analyses are essential for understanding the physical and chemical properties of 2-(Aminomethyl)-4-nitroaniline hydrochloride and related compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in medicinal chemistry, the biological activity of a compound often involves interactions with biological targets such as proteins or enzymes .

Safety and Hazards

Like many chemical compounds, appropriate safety measures should be taken when handling this compound. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-(aminomethyl)-4-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;/h1-3H,4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEPJUDHODRVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Borane in THF (400 ml, 0.40 mol) is added dropwise to 2-amino-5-nitrobenzonitrile (60 g, 0.35 mol) in THF (600 ml) at 0° C. The mixture is allowed to warm to room temperature and is stirred for 16 hours. The resulting mixture is cooled to 0° C. and 200 ml of absolute ethanol/HCl are added. The THF is removed and the product is filtered off and recrystallized from isopropyl ether. Yield: 68.8 g (96%); Rf (1:1 methanol/chloroform): 0.15; IR (KBr): 3416, 2980, 1669, 1601, 1474, 1285 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
ethanol HCl
Quantity
200 mL
Type
reactant
Reaction Step Two

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